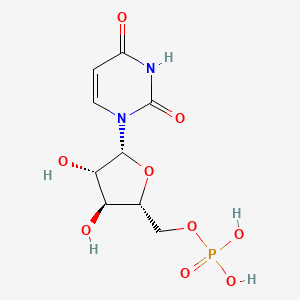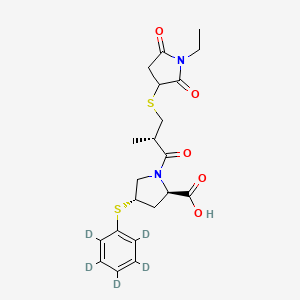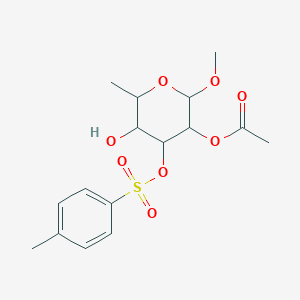
N6-プロピオニルコルジセピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cordycepin from adenosine involves a multi-step chemical process, including orthoester reactions, hydrolysis, radical debromination, and hydrolysis of the acetyl group, to achieve a final yield with high purity (L. Ju, 2015). For N-acyl-cordycepin derivatives, including N6-Propionyl Cordycepin, chemical synthesis methods have been explored to modify the cordycepin molecule by attaching acyl groups to the nitrogen atom at the 6th position of the adenine ring, aiming to slow down its metabolic velocity and increase its bioavailability. The modification with propionyl groups, among others, has been studied, revealing that such chemical alterations can significantly affect the pharmacokinetic profiles of the compounds (Hua Wei et al., 2009).
Molecular Structure Analysis
The molecular structure of N6-Propionyl Cordycepin is characterized by the addition of a propionyl group to the cordycepin molecule. This structural modification impacts the molecule's interaction with biological systems and its pharmacokinetic behavior. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in confirming the structure and purity of synthesized cordycepin and its derivatives (L. Ju, 2015).
Chemical Reactions and Properties
Cordycepin's chemical reactions, particularly its incorporation into RNA, lead to premature chain termination due to its lack of a 3'-hydroxyl group. This property underlies many of its biological effects, such as inhibition of RNA synthesis in certain cellular processes. The addition of a propionyl group to cordycepin to produce N6-Propionyl Cordycepin could affect these chemical interactions and biological outcomes, potentially altering its mechanism of action and enhancing its therapeutic profile (M. Siev et al., 1969).
Physical Properties Analysis
The physical properties of N6-Propionyl Cordycepin, such as solubility, melting point, and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties are influenced by the molecular structure of the compound. Although specific studies on the physical properties of N6-Propionyl Cordycepin were not identified, the general understanding of cordycepin's physical properties provides a basis for predicting how modifications like propionylation might affect its behavior in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of N6-Propionyl Cordycepin, including reactivity, stability under physiological conditions, and interaction with biomolecules, are essential for its bioactivity and therapeutic potential. The propionyl modification could influence these properties by affecting the compound's ability to interact with enzymes, receptors, and other cellular components, potentially leading to altered pharmacodynamics and pharmacokinetics compared to cordycepin itself. Understanding these chemical properties is crucial for developing N6-Propionyl Cordycepin as a therapeutic agent, with studies on its synthesis and modifications providing insights into how to optimize its chemical behavior for medical use (Hua Wei et al., 2009).
科学的研究の応用
抗腫瘍活性
N6-プロピオニルコルジセピンは、がん研究の分野で有望な結果を示しています。 優れた抗腫瘍活性を示すことが明らかになっています {svg_1}。 ある研究では、コルジセピンの誘導体が合成され、その生物学的評価が行われました。 この化合物は、乳がん細胞の一種であるMCF7細胞に対して有意な阻害効果を示しました {svg_2}。 この化合物は、Bcl-2タンパク質の発現をダウンレギュレートし、p53、Bax、Caspase-3、Caspase-9タンパク質の発現をアップレギュレートすることがわかりました {svg_3}。
抗炎症作用
コルジセピンは、IKK、IκB、NF-κB活性の抑制を通じてNF-κBシグナル伝達を強力に阻害する薬剤として提案されています {svg_4}。 これは、コルジセピンが炎症関連疾患の治療に潜在的な医学的用途を持つことを示唆しています {svg_5}。
抗酸化作用
コルジセピンは、抗酸化作用を示すことがわかっています {svg_6}。 抗酸化物質は、不安定な分子であるフリーラジカルが引き起こす細胞損傷を予防または遅らせることができる物質です。 フリーラジカルは、環境やその他の圧力に対する反応として体内で生成されます。
血糖降下作用
コルジセピンは、血糖降下作用を示すことがわかっています {svg_7}。 これは、高血糖を特徴とする疾患である糖尿病の治療に使用できる可能性があることを意味します。
免疫調節剤
コルジセピンは、免疫調節作用を示すことがわかっています {svg_8}。 これは、免疫応答または免疫系の機能(抗体形成の刺激や白血球活性の阻害など)を修飾できることを意味します。
慢性腎臓病(CKD)の潜在的な治療法
臨床研究では、コルジセピンは、CKD患者の末期腎臓病の進行を遅らせるという有益な効果があることが確認されています {svg_9}。 また、クレアチニンクリアランス、血清アルブミン、ヘモグロビンの増加など、その他の製薬用途にも推奨されています {svg_10}。
作用機序
Target of Action
N6-Propionyl Cordycepin, a derivative of Cordycepin, has been found to target several key proteins and enzymes. One of the primary targets is ADAM17 , a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also targets adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .
Mode of Action
N6-Propionyl Cordycepin interacts with its targets in a variety of ways. It has been found to inhibit the expression of ADAM17, thereby potentially inhibiting the entry of SARS-CoV-2 into cells . Additionally, it associates with adenosine receptors to stimulate testosterone production .
Biochemical Pathways
N6-Propionyl Cordycepin affects several biochemical pathways. It has been found to repress the ADAM17 expression upon different cancer cells . It also activates the cAMP-PKA-StAR pathway, leading to increased testosterone production . These pathways can have downstream effects on cell growth, immune response, and hormonal balance.
Pharmacokinetics
Understanding the pharmacokinetics of N6-Propionyl Cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of N6-Propionyl Cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .
Result of Action
The molecular and cellular effects of N6-Propionyl Cordycepin’s action are diverse. It has been found to inhibit the growth of several bacterial pathogens, including both Gram-positive and Gram-negative bacterial pathogens . It also has potential antitumor activity, as it has been found to inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of N6-Propionyl Cordycepin can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as other drugs or substances. Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .
生化学分析
Biochemical Properties
N6-Propionyl Cordycepin acts as an adenosine deaminase inhibitor . It interacts with various enzymes and proteins, affecting biochemical reactions. For instance, it directly inhibits tumors by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis .
Cellular Effects
N6-Propionyl Cordycepin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it consistently represses cell migration and cellular inflammation .
Molecular Mechanism
N6-Propionyl Cordycepin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it down-regulates the expression of Bcl-2 protein and up-regulates the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .
Temporal Effects in Laboratory Settings
The effects of N6-Propionyl Cordycepin change over time in laboratory settings. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N6-Propionyl Cordycepin vary with different dosages in animal models. It has been found to exhibit up to 3-fold antibacterial effect against H. pylori in vivo .
Metabolic Pathways
N6-Propionyl Cordycepin is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
N6-Propionyl Cordycepin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of N6-Propionyl Cordycepin affects its activity or function. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRCIUDOEWOPKD-HHURGBBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)


![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)